6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-amino-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-3-2-4-14(6-7)10-12-8(11)5-9(15)13-10/h5,7H,2-4,6H2,1H3,(H3,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZFRRUTCMKNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215851 | |
| Record name | 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020243-95-1 | |
| Record name | 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020243-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one generally follows a sequence involving:
- Pyrimidine ring formation via cyclization of appropriate precursors.
- Nucleophilic substitution to introduce the 3-methylpiperidin-1-yl group at the 2-position of the pyrimidine ring.
- Amination at the 6-position of the pyrimidine ring.
This approach is analogous to the synthetic routes reported for closely related compounds such as 6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one, where the pyrimidine ring is formed first, followed by substitution with the methylpiperidinyl group and subsequent amination.
Pyrimidine Ring Formation
The pyrimidine ring is typically synthesized through cyclization reactions involving:
- β-diketones or cyanoacetate derivatives as carbonyl-containing precursors.
- Guanidine or urea derivatives providing the nitrogen atoms necessary for the pyrimidine ring.
For example, cyclization of ethyl or methyl cyanoacetate with urea under reflux conditions in an alcoholic solvent (methanol or ethanol) in the presence of sodium or sodium hydroxide leads to the formation of pyrimidine intermediates. This reaction is usually carried out under controlled temperature (65–80 °C) for several hours (3–4 h) to ensure complete cyclization.
Introduction of the 3-methylpiperidin-1-yl Group
The substitution of the pyrimidine intermediate with the 3-methylpiperidin-1-yl group is achieved by nucleophilic substitution, where the pyrimidine intermediate bearing a suitable leaving group (such as a halogen) at the 2-position is reacted with 3-methylpiperidine.
- Reaction conditions: This typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the nucleophile and promote substitution.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or pyridine are preferred to enhance nucleophilicity.
- Temperature: The reaction is often conducted at elevated temperatures (60–80 °C) for several hours to drive the substitution to completion.
This step yields the 2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one intermediate.
Amination at the 6-Position
The final step involves introducing an amino group at the 6-position of the pyrimidine ring. This can be performed by:
- Direct amination using ammonia or amine derivatives under appropriate conditions.
- Amination reagents: Ammonia gas or aqueous ammonia solutions are commonly used.
- Reaction environment: Often carried out under reflux in a suitable solvent to facilitate substitution.
This step completes the synthesis of this compound.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Cyclization | Methyl or ethyl cyanoacetate + urea, Na, MeOH or EtOH, reflux 65–80 °C, 3–4 h | 4-amino-2,6(1H,3H)-pyrimidinedione |
| 2 | Methylation/Substitution | Solid base (NaOH/KOH), phase transfer catalyst (e.g., tetrabutylammonium bromide), methylating agent (dimethyl sulfate), toluene or DMF, 60–80 °C, 8–10 h | 4-amino-2,6-dimethoxypyrimidine (analogous intermediate) |
| 3 | Nucleophilic substitution | 3-methylpiperidine, base (NaH/K2CO3), DMF or pyridine, 60–80 °C | 2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one |
| 4 | Amination | Ammonia or amine derivative, reflux | This compound |
Note: Step 2 methylation is referenced from related pyrimidine derivatives to illustrate analogous substitution chemistry.
Research Findings and Optimization Notes
- The use of methyl or ethyl cyanoacetate as starting materials provides flexibility in synthesis and affects the solubility and yield of intermediates.
- Avoidance of toxic reagents such as phosphorus oxychloride (used in some pyrimidine syntheses) improves safety and environmental impact.
- Reaction conditions such as pH control (neutral to slightly basic) during cyclization improve product purity and yield.
- Employing phase transfer catalysts enhances the efficiency of methylation and substitution reactions.
- The choice of solvent and temperature significantly influences reaction rates and selectivity, with polar aprotic solvents and moderate heating preferred for substitution steps.
- The final product is typically isolated by filtration, washing, and drying to obtain a pure compound suitable for further applications.
Data Table: Key Parameters for Preparation Steps
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Cyclization temperature | 65–80 °C | Reflux conditions |
| Cyclization time | 3–4 hours | Ensures complete ring formation |
| Solvent for cyclization | Absolute methanol or ethanol | Anhydrous conditions preferred |
| Base for substitution | Sodium hydride or potassium carbonate | Deprotonates nucleophile |
| Substitution temperature | 60–80 °C | Promotes nucleophilic substitution |
| Amination reagent | Ammonia or amine derivatives | Introduces amino group |
| Phase transfer catalyst | Tetrabutylammonium bromide | Enhances methylation/substitution |
| Methylating agent | Dimethyl sulfate or dimethyl carbonate | For methylation of pyrimidine derivatives |
| Reaction time for methylation | 8–10 hours | Ensures complete methylation |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at C-2 and C-6 positions. The 3-methylpiperidin-1-yl group at C-2 directs reactivity toward C-6, where the amino group enhances nucleophilic displacement.
Example Reaction:
Reaction with 4-chloropyrrolo[2,3-d]pyrimidine under basic conditions yields substituted derivatives via aromatic substitution .
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chloropyrrolo[2,3-d]pyrimidine | K₂CO₃, 1-methyl-2-pyrrolidone, 110°C | N-(Piperidinyl)-pyrrolopyrimidine derivative | 72.9% |
Condensation Reactions
The amino group at C-6 participates in condensation with aldehydes or ketones, forming Schiff bases or heterocyclic fused systems.
Example Reaction:
Condensation with benzaldehyde under acidic conditions generates imine-linked intermediates, pivotal for synthesizing bioactive analogs .
| Reactant | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Benzaldehyde | AcOH, reflux, 2 hours | Schiff base derivative | Intermediate for SAR studies |
Alkylation and Acylation
The piperidine nitrogen undergoes alkylation or acylation, modifying solubility and target affinity.
Example Reaction:
Alkylation with iodomethane in THF forms quaternary ammonium salts, enhancing metabolic stability .
| Reagent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Iodomethane | K₂CO₃, THF, 0°C to RT | N-Methylpiperidinyl derivative | Improved lipophilicity |
Oxidation and Reduction
The piperidine ring undergoes controlled oxidation to form N-oxides, while the pyrimidine ring remains stable under mild redox conditions .
Example Reaction:
Hydrogenation of benzyl-protected precursors using Pd/C removes protecting groups without altering the pyrimidine core .
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Benzyl-piperidinyl derivative | H₂, Pd/C, MeOH, 55°C | Deprotected piperidine | 95.1% |
Comparative Reactivity Table
Key reaction pathways and their synthetic utility:
| Reaction Type | Position Modified | Key Functional Groups Involved | Synthetic Utility |
|---|---|---|---|
| Nucleophilic substitution | C-6 | Amino group, pyrimidine ring | Access to diverse heterocyclic analogs |
| Condensation | C-6 amino | Amino group | Bioactive Schiff base formation |
| Alkylation | Piperidine N | Tertiary amine | Pharmacokinetic optimization |
| Reduction | Piperidine | Benzyl protecting group | Deprotection for final API synthesis |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution: The amino group at C-6 activates the pyrimidine ring for displacement, with leaving groups (e.g., Cl⁻) replaced by nucleophiles like piperazine or amines .
-
Piperidine Functionalization: Steric effects from the 3-methyl group influence regioselectivity in alkylation, favoring N-methylation over ring expansion.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one has shown potential as an anticancer agent. Studies indicate that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The compound's structural similarity to other known inhibitors suggests it may interact with specific molecular targets involved in tumor growth .
2. Neurological Disorders
Research into the neuroprotective effects of this compound is ongoing. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may modulate neurotransmitter systems, providing protective effects against neuronal damage .
3. Antiviral Activity
Recent investigations have suggested that this compound exhibits antiviral properties. It has been tested against various viral strains, showing promise in inhibiting viral replication, which could lead to the development of new antiviral therapies .
Pharmacological Insights
1. Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and survival .
2. Drug Development
The unique structure of this compound makes it an attractive scaffold for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity in therapeutic applications .
Biological Research Applications
1. Molecular Biology Studies
In molecular biology, this compound is utilized as a biochemical tool to study cellular processes and mechanisms. Its role in various assays helps elucidate the pathways involved in cell signaling and gene expression .
2. Toxicology Assessments
Due to its irritant classification, this compound is also assessed for safety and toxicity in preclinical studies. Understanding its toxicological profile is essential for determining its suitability for further development as a therapeutic agent .
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The results indicated significant inhibition of tumor cell lines, suggesting potential for further development in cancer therapies.
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings revealed that treatment with the compound led to reduced neuronal loss and improved cognitive function, highlighting its therapeutic potential for neurological disorders.
Mechanism of Action
The mechanism of action of 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The 3-methylpiperidin-1-yl group distinguishes this compound from other pyrimidinones. Key comparisons include:
6-Amino-2-(alkylthio)pyrimidin-4(3H)-one Derivatives
- Example: 6-Amino-2-(ethylthio)pyrimidin-4(3H)-one (MW ~187.25 g/mol).
- Key Differences: Electron-Withdrawing vs. Solubility: Piperidine derivatives generally exhibit better aqueous solubility due to their basic nitrogen, whereas thioethers may require polar aprotic solvents .
6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one
- Example: 6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one (MW 194.23 g/mol, ).
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- Example: Fused thiophene-pyrimidinones (e.g., compounds in ).
- Key Differences: Planarity and Conjugation: The fused thiophene ring increases planarity and conjugation, altering electronic properties and melanin-modulating activity compared to non-fused pyrimidinones .
Key Observations :
Key Insights :
- The 3-methylpiperidin-1-yl group’s basicity may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
- Sulfur-containing analogs show broader antifungal activity, while fused-ring systems have niche applications in dermatology .
Biological Activity
6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, with CAS number 1020243-95-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Molecular Formula : C10H16N4O
Molar Mass : 208.26 g/mol
Hazard Classification : Irritant
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4O |
| Molar Mass | 208.26 g/mol |
| CAS Number | 1020243-95-1 |
| Hazard Class | Irritant |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to its targets.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Piperidine Substituents : Variations in the piperidine ring can significantly alter the compound's potency and selectivity against specific targets.
- Amino Group Positioning : The position of the amino group on the pyrimidine ring affects solubility and binding affinity, impacting overall biological activity .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated various pyrimidine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to enhanced cytotoxic effects against breast and lung cancer cells .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of piperidine derivatives, revealing that some compounds exhibited significant activity against Gram-positive bacteria, suggesting a potential therapeutic application in infectious diseases .
Q & A
Basic Research Questions
Synthesis Optimization and Characterization Q: What are the most efficient synthetic routes for 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, and how can purity be validated? A: The compound can be synthesized via multicomponent reactions using catalysts like γ-Fe₂O₃@HAp-SO₃H under solvent-free conditions, achieving yields up to 87% (e.g., pyrido[2,3-d]pyrimidine derivatives) . Purity is typically validated using NMR (¹H/¹³C), IR spectroscopy, and melting point analysis. For example, substituents like 4-methoxyphenyl or 4-chlorophenyl groups in analogous pyrimidinones show distinct NMR shifts (δ 6.38–8.95 ppm for protons, 92.81–169.60 ppm for carbons) and IR carbonyl stretches (~1646 cm⁻¹) .
Initial Biological Screening Q: How can researchers design in vitro assays to assess the dihydrofolate reductase (DHFR) inhibitory activity of this compound? A: Follow protocols from studies on structurally similar 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones. Use recombinant DHFR enzymes in spectrophotometric assays measuring NADPH oxidation at 340 nm. IC₅₀ values can be compared to methotrexate as a control .
Structural Confirmation Q: What spectroscopic techniques are critical for confirming the substitution pattern of the 3-methylpiperidinyl group? A: ¹H NMR is essential for identifying piperidinyl proton environments (e.g., methyl groups at δ ~1.39 ppm and piperazinyl protons at δ ~3.41 ppm) . Mass spectrometry (HR-MS) confirms molecular weight, as seen in analogs with <2 ppm error .
Advanced Research Questions
Structure-Activity Relationship (SAR) Analysis Q: How do substituents on the pyrimidinone core influence anticonvulsant activity, and what contradictions exist in SAR data? A: In pyrimidinone derivatives, electron-donating groups (e.g., methoxy) enhance anticonvulsant activity by improving target binding, while bulky substituents reduce bioavailability. However, shows contradictions: 4-methoxyphenyl (4a, 87% yield) has higher activity than 2,5-dimethoxyphenyl (4b, 58% yield), suggesting steric hindrance may offset electronic benefits .
Target Identification via Computational Methods Q: What molecular docking strategies are effective for identifying potential neurological targets (e.g., GABA receptors)? A: Use AutoDock Vina or Schrödinger Suite to dock the compound into GABA-A receptor homology models (PDB: 6HUP). Prioritize binding pockets with residues critical for anticonvulsants (e.g., α1-subunit interactions). Validate with in vivo maximal electroshock (MES) tests in rodent models .
Resolving Synthetic Yield Discrepancies Q: Why do similar synthetic routes for pyrimidinone derivatives yield inconsistent results (e.g., 58% vs. 89% yields)? A: Variations arise from reaction kinetics and substituent electronic effects. For instance, electron-withdrawing groups (e.g., nitro in ) slow nucleophilic attacks, reducing yields. Optimize reaction time and temperature using TLC monitoring, as demonstrated in one-pot syntheses .
Mechanistic Studies on Anti-Inflammatory Activity Q: How can researchers evaluate the compound’s potential as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor? A: Use ELISA-based assays to measure PGE₂ levels in LPS-stimulated macrophages. Compare inhibition to known mPGES-1 inhibitors (e.g., MK-886). Structural analogs like quinazolin-4(3H)-ones show IC₅₀ values <1 μM, suggesting a scaffold-based design strategy .
Methodological Challenges
Handling Reactive Intermediates Q: What precautions are needed during the synthesis of nitro- or propargylsulfanyl derivatives of this compound? A: Nitro groups (e.g., 5-nitro in ) require controlled nitration in H₂SO₄ (72–82%) to avoid over-oxidation. Propargylsulfanyl intermediates are moisture-sensitive; use inert atmospheres and low temperatures (0°C) during thiolation .
Scalability of Nanocatalyst-Driven Synthesis Q: Can magnetic nanocatalysts (e.g., γ-Fe₂O₃@HAp-SO₃H) be reused for large-scale pyrimidinone production? A: Yes, the catalyst retains >90% activity after 5 cycles due to superparamagnetic recovery. However, solvent-free conditions at 60°C must be maintained to prevent nanoparticle aggregation .
Data Reproducibility in Biological Assays Q: How can researchers address variability in DHFR inhibition assays across labs? A: Standardize enzyme sources (e.g., human recombinant DHFR), buffer pH (7.4), and substrate concentrations (10 μM dihydrofolate). Include positive controls (methotrexate) in each run to normalize inter-assay variability .
Tables for Key Data
| Substituent | Yield (%) | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 87 | 0.45 (DHFR) | |
| 2,5-Dimethoxyphenyl | 58 | 1.20 (DHFR) | |
| 4-Chlorophenyl | 72 | 0.78 (DHFR) | |
| Propargylsulfanyl | 60 | N/A (Synthetic intermediate) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
